![molecular formula C14H11ClN2O2 B2806270 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide CAS No. 41077-04-7](/img/structure/B2806270.png)
4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with 4-aminobenzamide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins, affecting their structure and function. This can lead to changes in cellular pathways and biological processes, making it useful in various research applications .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzamide
- 4-{[(1E)-(5-fluoro-2-hydroxyphenyl)methylene]amino}benzamide
- 4-{[(1E)-(5-methyl-2-hydroxyphenyl)methylene]amino}benzamide
Uniqueness
4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological molecules. This makes it distinct from its analogs with different substituents, such as bromine, fluorine, or methyl groups .
Properties
IUPAC Name |
4-[(5-chloro-2-hydroxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c15-11-3-6-13(18)10(7-11)8-17-12-4-1-9(2-5-12)14(16)19/h1-8,18H,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGWAYDYIXZEDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
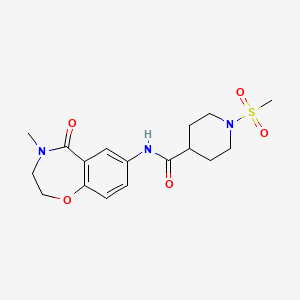
![1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea](/img/structure/B2806190.png)
![2-(3,5-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2806192.png)
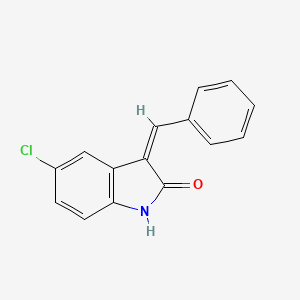
![N-(4-butoxyphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2806194.png)
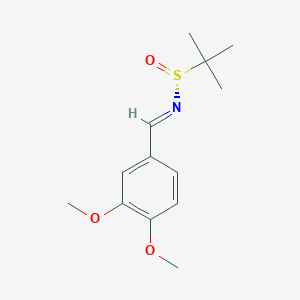
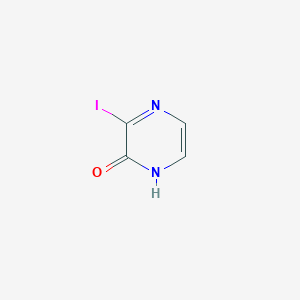
![Sodium [(2-methoxybenzyl)amino]acetate](/img/structure/B2806200.png)
![3-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-1-(2-phenoxyethyl)urea](/img/structure/B2806201.png)
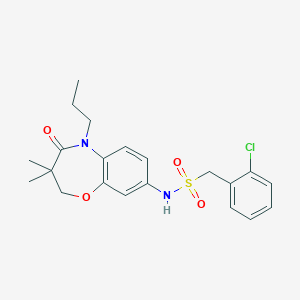
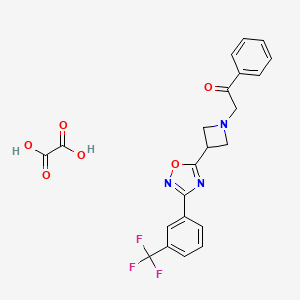
![N-(1-cyanocyclohexyl)-2-[methyl-[[4-(trifluoromethyl)phenyl]methyl]amino]propanamide](/img/structure/B2806205.png)
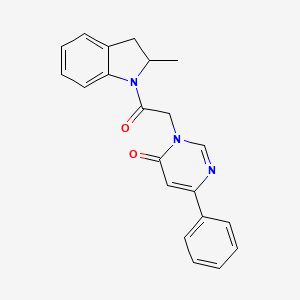
![4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine](/img/structure/B2806210.png)
